molecular formula C8H6ClFO2 B11719728 2'-Chloro-6'-fluoro-2-hydroxyacetophenone

2'-Chloro-6'-fluoro-2-hydroxyacetophenone

Cat. No.: B11719728
M. Wt: 188.58 g/mol
InChI Key: WVIPTSIAFGTOQG-UHFFFAOYSA-N
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Description

2'-Chloro-6'-fluoro-2-hydroxyacetophenone (CAS 1368795-03-2) is a high-purity organic compound supplied with a minimum purity of ≥95% . It has a molecular formula of C 8 H 6 ClFO 2 and a molecular weight of 188.58 g/mol . This substituted acetophenone serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecular architectures. Its structure, featuring both chloro and fluoro substituents on the aromatic ring alongside a reactive 2-hydroxyacetophenone group, makes it a key intermediate for constructing heterocyclic compounds and active pharmaceutical ingredients (APIs). Researchers utilize this compound in Friedel-Crafts acylation and Fries rearrangement reactions, which are fundamental methods for forming carbon-carbon bonds and creating novel hydroxyacetophenone derivatives . These derivatives are often pivotal scaffolds in developing potential therapeutics. The presence of electron-withdrawing halogen atoms (chloro and fluoro) can significantly influence the compound's reactivity and the electronic properties of the resulting molecules, allowing fine-tuning in drug discovery projects. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or veterinary use. Researchers can request comprehensive documentation, including a Certificate of Analysis (COA) and Safety Data Sheet (SDS), to support their experimental work .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6ClFO2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2

InChI Key

WVIPTSIAFGTOQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CO)F

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 6 Fluoro 2 Hydroxyacetophenone

Retrosynthetic Analysis and Strategic Disconnections for 2'-Chloro-6'-fluoro-2-hydroxyacetophenone

A retrosynthetic approach to this compound involves logically disconnecting the target molecule into simpler, commercially available or easily synthesizable precursors.

Identification of Key Precursors and Building Blocks

The primary disconnection of the acetyl group from the aromatic ring through a Friedel-Crafts acylation reaction points to a key precursor: 1-chloro-3-fluorobenzene (B165101). This disubstituted benzene (B151609) is a logical starting material due to the ortho, para-directing nature of the halogen substituents, which can guide the introduction of the acetyl group.

Another critical disconnection involves the hydroxyl group. Its introduction can be envisioned via several routes, including the Fries rearrangement of an acetate (B1210297) precursor or direct ortho-hydroxylation of a pre-formed acetophenone (B1666503). Therefore, 2'-chloro-6'-fluoroacetophenone (B1585737) emerges as another key intermediate.

The core building blocks identified through this analysis are:

1-Chloro-3-fluorobenzene : The foundational aromatic ring.

Acetyl chloride or Acetic anhydride : The source of the acetyl group for acylation.

A suitable hydroxylating agent : For the introduction of the ortho-hydroxyl group.

Challenges in Achieving Regio- and Chemoselective Halogenation and Hydroxylation

The synthesis of this compound is complicated by several factors that challenge the regioselectivity and chemoselectivity of the reactions.

Regiocontrol in Friedel-Crafts Acylation : The chlorine and fluorine atoms in 1-chloro-3-fluorobenzene are ortho, para-directing. This leads to a mixture of isomers upon acylation, with the acetyl group potentially adding at positions 2, 4, or 6. Achieving exclusive acylation at the desired 2-position, which is sterically hindered between the two halogens, is a significant hurdle.

Chemoselectivity : The presence of multiple reactive sites on the aromatic ring and the acetyl group requires careful selection of reagents and reaction conditions to avoid unwanted side reactions. For instance, harsh conditions can lead to dehalogenation or rearrangement.

Selective Hydroxylation : Introducing a hydroxyl group specifically at the 2-position of a pre-existing 2'-chloro-6'-fluoroacetophenone is challenging. Direct hydroxylation methods often lack regioselectivity, and protecting group strategies may be necessary to achieve the desired outcome. The presence of deactivating halogen substituents can also reduce the reactivity of the ring towards electrophilic hydroxylation.

Classical Synthetic Approaches

Several classical synthetic methodologies can be adapted for the synthesis of this compound, each with its own advantages and limitations.

Friedel-Crafts Acylation Strategies for Halogenated Aromatic Rings

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. libretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, this reaction would involve the acylation of 1-chloro-3-fluorobenzene.

Typically, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is employed to activate the acylating agent (e.g., acetyl chloride). libretexts.orglibretexts.org The reaction with 1-chloro-3-fluorobenzene would theoretically yield a mixture of regioisomers. The directing effects of the halogens would favor substitution at the positions ortho and para to them. However, the position between the two halogens is sterically hindered, making the formation of the desired 2-acetyl product less favorable compared to other isomers.

To overcome this, alternative strategies such as the Fries rearrangement can be considered. In this approach, 1-chloro-3-fluorobenzene would first be converted to its corresponding phenol (B47542), which is then esterified to form 3-chloro-5-fluorophenyl acetate. Subsequent heating with a Lewis acid can induce an intramolecular rearrangement to yield a mixture of ortho- and para-hydroxyacetophenones. Directing this rearrangement to favor the desired 2'-hydroxy isomer would be a key challenge.

Strategy Precursor Reagents Key Challenge
Direct Acylation1-Chloro-3-fluorobenzeneAcetyl chloride, AlCl₃Poor regioselectivity, steric hindrance
Fries Rearrangement3-Chloro-5-fluorophenolAcetic anhydride, Lewis acidControlling regioselectivity of the rearrangement

Electrophilic and Nucleophilic Substitution Reactions for Halogen Introduction

An alternative synthetic pathway involves introducing the halogen atoms onto a pre-existing acetophenone ring. For instance, one could start with 2'-fluoroacetophenone (B1202908) and introduce a chlorine atom at the 6'-position.

Electrophilic Chlorination : Direct chlorination of 2'-fluoroacetophenone using an electrophilic chlorinating agent (e.g., Cl₂, SO₂Cl₂) would likely lead to a mixture of products, as the acetyl group is a meta-director while the fluorine is an ortho, para-director. The interplay of these directing effects makes regioselective chlorination at the 6'-position difficult.

Nucleophilic Aromatic Substitution (SNAr) : A more controlled approach could involve a nucleophilic aromatic substitution reaction. masterorganicchemistry.comvanderbilt.edu For example, starting with a substrate like 2',6'-difluoro-2-hydroxyacetophenone, one could selectively replace one of the fluorine atoms with a chlorine atom using a suitable chloride source. The success of this strategy would depend on the relative activation of the two fluorine atoms towards nucleophilic attack. The phenylazo group has been shown to activate ortho fluorine and chlorine atoms towards nucleophilic aromatic substitution. vanderbilt.edu

Reaction Type Starting Material Reagents Potential Outcome
Electrophilic Chlorination2'-FluoroacetophenoneCl₂, Lewis acidMixture of chlorinated isomers
Nucleophilic Substitution2',6'-Difluoro-2-hydroxyacetophenoneLiCl, basePotential for selective replacement of F with Cl

Hydroxylation Methods at the Aromatic Ring and Alpha Position

The introduction of the hydroxyl group is a critical step in the synthesis. This can be achieved either by direct hydroxylation of the aromatic ring or by functionalization of the acetyl group's alpha position followed by rearrangement.

Direct Aromatic Hydroxylation : Methods for the direct hydroxylation of aromatic rings are known but often suffer from a lack of regioselectivity. researchgate.net For a substrate like 2'-chloro-6'-fluoroacetophenone, a directing group might be necessary to achieve hydroxylation at the 2'-position. Enzymatic hydroxylation could offer a highly selective alternative. researchgate.net

Baeyer-Villiger Oxidation : One could potentially synthesize 2-chloro-6-fluoro-2-methylphenol and then introduce the acetyl group. A more indirect route to the phenol involves the Baeyer-Villiger oxidation of a corresponding benzaldehyde (B42025) to a formate (B1220265) ester, followed by hydrolysis.

Elbs Persulfate Oxidation : This method allows for the para-hydroxylation of phenols. While not directly applicable for the ortho-hydroxylation required here, it highlights a classical approach to phenol synthesis.

From Phenyl Acetate (Fries Rearrangement) : As mentioned earlier, the Fries rearrangement of 3-chloro-5-fluorophenyl acetate is a plausible route. google.com The reaction is typically catalyzed by a Lewis acid and involves the intramolecular acylation of the phenol. Controlling the ortho- versus para-acylation is the primary challenge.

Hydroxylation Method Substrate Key Features
Directed ortho-Metalation1-Chloro-3-fluorobenzene derivativeRequires a directing group for regioselective lithiation, followed by quenching with an electrophilic oxygen source.
Fries Rearrangement3-Chloro-5-fluorophenyl acetateIntramolecular acylation; regioselectivity is a challenge.
Enzymatic Hydroxylation2'-Chloro-6'-fluoroacetophenonePotentially high regioselectivity but requires specific enzymes. researchgate.net

Modern and Catalytic Synthetic Protocols

Modern synthetic methodologies offer efficient and selective routes for the preparation and functionalization of this compound. These protocols often employ catalytic systems to achieve high yields and regioselectivity under mild reaction conditions, addressing some of the limitations of classical methods.

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the late-stage functionalization of the this compound core structure. These reactions can be performed either before or after the formation of the ketone. Palladium- and nickel-based catalysts are commonly employed for these transformations. nobelprize.orgresearchgate.net

The Suzuki-Miyaura coupling, for instance, facilitates the formation of C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst. wikipedia.org This methodology could be applied to a suitably substituted chlorofluoro-phenol or a protected derivative to introduce various aryl or vinyl groups. The choice of ligands, such as bulky phosphines or N-heterocyclic carbenes, can significantly influence the reaction's efficiency and scope. nih.gov Nickel catalysts have also emerged as a cost-effective alternative for the Suzuki-Miyaura coupling of phenol derivatives. mdpi.com

For the formation of C-N bonds, the Buchwald-Hartwig amination is a prominent method. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples amines with aryl halides, providing a direct route to introduce amino functionalities. nih.govnih.gov The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Bidentate phosphine (B1218219) ligands are often employed to improve reaction rates and yields. wikipedia.org

The following table summarizes representative conditions for these cross-coupling reactions, which could be adapted for the functionalization of precursors to or derivatives of this compound.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions

Reaction Type Catalyst Ligand Base Solvent Typical Substrates
Suzuki-MiyauraPd(OAc)₂ or [Ni(cod)₂]PPh₃, PCy₃, or NHCK₂CO₃, K₃PO₄Toluene, THFAryl halides, Aryl boronic acids
Buchwald-HartwigPd₂(dba)₃ or Pd(OAc)₂BINAP, dppf, or JosiphosNaOt-Bu, K₃PO₄Toluene, DioxaneAryl halides, Amines

This table is a generalized representation and specific conditions may vary based on the exact substrates.

Hypervalent Iodine-Promoted Reactions for Selective Fluorination

Hypervalent iodine reagents have gained prominence in organic synthesis due to their mild and selective reactivity. In the context of synthesizing fluorinated acetophenones, these reagents can be employed for selective fluorination reactions. While direct fluorination of an existing 2'-Chloro-2-hydroxyacetophenone might be challenging due to the directing effects of the existing substituents, hypervalent iodine reagents could be used in the synthesis of fluorinated precursors.

For instance, hypervalent iodine(III) reagents can mediate the fluorination of alkenes and diazo compounds, providing access to fluorinated building blocks. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Photochemical and Radical-Mediated Halogenation/Hydroxylation

Photochemical and radical-mediated reactions offer alternative pathways for the introduction of halogen and hydroxyl groups. These methods often proceed under mild, metal-free conditions, initiated by light or a radical initiator.

The direct C-H functionalization of phenols can be achieved through photochemical methods. For example, the deprotonation of phenols to phenolates generates electron-rich species that can be photo-excited. researchgate.net These excited phenolates can then participate in single-electron transfer processes to generate radicals from suitable precursors, leading to functionalization of the aromatic ring. nih.govresearchgate.netacs.org

Radical-mediated chlorination can be a powerful tool for the selective introduction of chlorine atoms. Sulfamate esters, for example, can act as directing groups to guide the chlorination of aliphatic C-H bonds via a 1,6-hydrogen-atom transfer (HAT) process initiated by light. nih.govnih.gov While this specific example is for aliphatic systems, the principles of directed radical-mediated halogenation could potentially be applied to aromatic systems with appropriate directing groups. rsc.org

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to reduce environmental impact. The use of ionic liquids as alternative solvents and catalysts is a key aspect of this approach. rsc.orgat.ua

Ionic liquids can serve as both the solvent and catalyst in Friedel-Crafts acylation reactions, a fundamental step in the synthesis of acetophenones. researchgate.netgoogle.comliv.ac.ukbeilstein-journals.org The use of ionic liquids can lead to enhanced reaction rates, conversions, and selectivity. researchgate.net Furthermore, the non-volatile nature of ionic liquids facilitates easier product separation and potential recycling of the reaction medium. mdpi.com

Sustainable synthesis can also involve the use of bio-based starting materials and catalysts. at.ua For instance, the catalytic reduction of acetophenones to the corresponding alcohols, a common transformation, has been demonstrated using quinuclidinol-based quaternary ammonium (B1175870) ionic liquids as sustainable catalysts. mdpi.comresearchgate.net Aqueous ionic liquids have also been used for the efficient extraction of acetophenones from plant materials, showcasing their utility in downstream processing. nih.gov

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of the target compound are critical steps to ensure high purity, which is essential for its subsequent applications. The presence of isomers and other impurities necessitates the use of efficient separation techniques.

Chromatographic Separations for Isomer Resolution

Chromatographic techniques are indispensable for the separation of closely related isomers, such as positional isomers of halogenated aromatic compounds. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for this purpose. nih.govresearchgate.net

In HPLC, the choice of the stationary phase and mobile phase is crucial for achieving optimal separation. For halogenated isomers, pentafluorophenyl (PFP) stationary phases can offer unique selectivity due to specific interactions with the halogen atoms. chromforum.org Reverse-phase columns, such as C18, are also widely used. sielc.com The separation of optical isomers, if applicable, would require chiral stationary phases. shodex.com

Gas chromatography is another powerful technique for the separation of volatile compounds like acetophenone derivatives. nist.gov The choice of the GC column's stationary phase and the temperature program are critical parameters for achieving baseline separation of isomers. chromforum.org

The following table provides a summary of chromatographic conditions that can be adapted for the purification of this compound.

Table 2: Chromatographic Techniques for Isomer Separation

Technique Stationary Phase Mobile Phase / Carrier Gas Detection Application
HPLCC18, Phenyl, PFPAcetonitrile (B52724)/Water, Methanol/WaterUV, MSAnalytical and preparative separation of isomers
GCPolysiloxane-based (e.g., DB-5)Helium, NitrogenFID, MSAnalysis of volatile impurities and isomers

This table provides general guidance; specific parameters would need to be optimized for the target compound.

Crystallization and Recrystallization Studies

The Fries rearrangement of substituted phenyl acetates is a common synthetic route for hydroxyacetophenones. wikipedia.orgorganic-chemistry.org The purification of the resulting isomers, typically ortho and para substituted products, is crucial. For instance, the Fries rearrangement of 3-chlorophenyl acetate yields 4-chloro-2-hydroxyacetophenone as the major product, which is then subjected to purification. researchgate.net However, the specific conditions for the crystallization of this compound are not described.

General methodologies for the crystallization of related compounds, such as 4-hydroxyacetophenone, involve the use of solvents like ethanol-water mixtures or dimethyl carbonate/cyclohexane. tandfonline.com The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by cooling to induce crystallization. The choice of solvent and the cooling rate are critical parameters that influence crystal growth and purity.

For other halogenated acetophenone derivatives, purification often involves recrystallization from common organic solvents. For example, the synthesis of various flavones from 2-hydroxy acetophenone derivatives mentions a general procedure of recrystallization from dilute ethanol. While this provides a potential starting point, the optimal conditions for this compound would need to be determined empirically.

In the absence of specific literature data, the development of a crystallization or recrystallization protocol for this compound would necessitate experimental investigation. This would involve screening various solvents and solvent systems to identify conditions that provide good solubility at elevated temperatures and poor solubility at lower temperatures, leading to the formation of well-defined crystals upon cooling.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Fluoro 2 Hydroxyacetophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone. Through a combination of one-dimensional and multi-dimensional experiments, it is possible to map out the complete covalent framework and gain insights into the molecule's three-dimensional nature.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide initial information on the number and electronic environment of protons and carbons, multi-dimensional techniques are essential for unambiguously assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show correlations between the adjacent aromatic protons on the phenyl ring, allowing for their sequential assignment. researchgate.netsdsu.edu The methyl protons of the acetyl group would appear as an isolated spin system, showing no cross-peaks to the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals corresponding to each aromatic proton and the methyl group. The quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons bearing the chloro, fluoro, and hydroxyl/acetyl groups, will be absent from the HSQC spectrum. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the final key to the structure by revealing long-range correlations (typically over two to three bonds) between protons and carbons. sdsu.edu This technique is vital for placing the substituents on the aromatic ring and connecting the acetyl group. For instance, the methyl protons (at C-8) would show an HMBC correlation to the carbonyl carbon (C-7) and the aromatic carbon C-1'. The aromatic protons would show correlations to neighboring and geminal carbons, confirming the substitution pattern. For example, H-5' would be expected to show HMBC cross-peaks to C-1', C-3', and C-4'.

An interactive table summarizing the expected 2D NMR correlations for the structural assignment is provided below.

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)Key HMBC Correlations (with ¹³C)
H-3' H-4'C-3'C-1', C-2', C-4', C-5'
H-4' H-3', H-5'C-4'C-2', C-3', C-5', C-6'
H-5' H-4'C-5'C-1', C-3', C-4', C-6'
-CH₃ NoneC-8C-7, C-1'
-OH NoneNoneC-1', C-2', C-7 (intramolecular H-bond)

Solid-State NMR for Conformational Insights and Crystal Polymorphism

Solid-State NMR (ssNMR) offers valuable information about the molecule's conformation in the solid phase, which can differ from its solution-state structure. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the crystalline compound.

Analysis of Halogen-Induced Chemical Shift Perturbations and Coupling Constants

The presence of the electronegative chlorine and fluorine atoms significantly influences the NMR spectrum. libretexts.org These halogens induce predictable changes in the chemical shifts of nearby protons and carbons.

Chemical Shift Perturbations: Both chlorine and fluorine are electron-withdrawing groups, which deshield nearby nuclei, causing their NMR signals to appear at a higher chemical shift (downfield). libretexts.orgyoutube.com The effect is most pronounced on the carbon atom directly attached to the halogen (C-2' and C-6') and diminishes with distance. The fluorine atom, being more electronegative than chlorine, will generally cause a larger downfield shift. These inductive effects are cumulative and provide strong evidence for the substitution pattern on the aromatic ring. libretexts.orgmodgraph.co.uk

Coupling Constants: The fluorine atom (¹⁹F), having a nuclear spin of ½, couples not only to adjacent protons (ⁿJHF) but also to carbons (ⁿJCF). The magnitudes of these coupling constants are stereochemically dependent and provide valuable structural information. numberanalytics.comacs.org For example, the three-bond proton-fluorine coupling (³J(H3'-F)) is typically larger than the four-bond (⁴J(H4'-F)) and five-bond (⁵J(H5'-F)) couplings. Similarly, carbon-fluorine couplings (JCF) are observed, with the one-bond coupling (¹J(C6'-F)) being the largest. Analyzing these coupling patterns is essential for confirming the position of the fluorine substituent. numberanalytics.com

A table of expected ¹H and ¹³C chemical shifts and key coupling constants is presented below, based on empirical data for similar substituted benzenes.

AtomExpected Chemical Shift (ppm)Key Coupling Constants (Hz)
H-3' 6.9 - 7.2³J(H3'-H4') ≈ 8-9; ⁴J(H3'-F) ≈ 6-8
H-4' 7.3 - 7.6³J(H4'-H3') ≈ 8-9; ³J(H4'-H5') ≈ 7-8; ⁵J(H4'-F) < 1
H-5' 6.8 - 7.1³J(H5'-H4') ≈ 7-8; ⁴J(H5'-F) ≈ 2-4
-CH₃ 2.5 - 2.7
-OH 12.0 - 13.0 (H-bonded)
C-1' ~120²J(C1'-F) ≈ 15-25
C-2' ~130²J(C2'-F) ≈ 3-5
C-3' ~118³J(C3'-F) ≈ 7-10
C-4' ~135⁴J(C4'-F) < 2
C-5' ~115³J(C5'-F) ≈ 3-5
C-6' ~160¹J(C6'-F) ≈ 240-260
C-7 (C=O) >200³J(C7-F) ≈ 2-4
C-8 (-CH₃) ~28

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of chemical bonds and functional groups present, as well as intermolecular and intramolecular interactions like hydrogen bonding.

Assignment of Characteristic Functional Group Vibrations (C=O, O-H, C-Cl, C-F)

The IR and Raman spectra of this compound are dominated by characteristic vibrations of its functional groups.

C=O (Carbonyl) Stretch: The carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. researchgate.net In this molecule, its exact position will be influenced by conjugation with the aromatic ring and the intramolecular hydrogen bond.

O-H (Hydroxyl) Stretch: The hydroxyl group stretch is usually observed as a broad band in the region of 3200-3600 cm⁻¹. The broadness and position are highly indicative of hydrogen bonding.

C-Cl (Carbon-Chlorine) Stretch: The C-Cl stretching vibration typically appears as a strong band in the lower frequency "fingerprint" region of the IR spectrum, generally between 800 and 600 cm⁻¹. spectroscopyonline.com

C-F (Carbon-Fluorine) Stretch: The C-F stretch is one of the most intense absorptions in the IR spectrum of an organofluorine compound, appearing in the 1350-1000 cm⁻¹ region. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration.

The following table summarizes the expected vibrational frequencies for the key functional groups.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded)3100 - 3400Broad, Medium
C-H (Aromatic) Stretch3000 - 3100Medium-Weak
C-H (Methyl) Stretch2850 - 3000Medium
C=O (Carbonyl) Stretch (H-bonded)1630 - 1660Strong, Sharp
C=C (Aromatic) Stretch1450 - 1600Medium-Strong
C-F Stretch1200 - 1280Very Strong
C-Cl Stretch650 - 750Strong

Investigation of Intramolecular Hydrogen Bonding (O-H…O=C) Signatures

A prominent structural feature of 2'-hydroxyacetophenones is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the acetyl group. mdpi.com This interaction creates a stable six-membered pseudo-ring and leaves distinct signatures in the vibrational spectra.

The presence of this hydrogen bond causes a significant red-shift (a shift to lower frequency) and broadening of the O-H stretching band. Instead of a sharp peak around 3600 cm⁻¹ typical of a "free" hydroxyl group, a broad absorption is expected in the 3100-3400 cm⁻¹ region. Concurrently, the C=O stretching frequency is also red-shifted from its usual position (around 1680-1700 cm⁻¹) to a lower wavenumber, typically around 1630-1660 cm⁻¹, due to the weakening of the carbonyl double bond. researchgate.net The strength of this hydrogen bond and the magnitude of the resulting frequency shifts can be analyzed to understand the electronic effects of the chloro and fluoro substituents on the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis.

Exact Mass Determination and Fragmentation Pathway Analysis

For this compound, with the chemical formula C₈H₆ClFO₂, the theoretical exact mass can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS measurements, allowing for confident identification from complex mixtures. The presence of chlorine is particularly diagnostic, as the isotopic pattern of ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

The fragmentation of this compound under electron ionization is predicted to follow pathways characteristic of aromatic ketones and phenols. Key fragmentation steps would likely include:

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃), leading to the formation of a stable acylium ion.

Loss of CO: The resulting acylium ion can further fragment through the loss of a neutral carbon monoxide (CO) molecule.

Cleavage of Halogens: Fragmentation involving the loss of fluorine (•F) or chlorine (•Cl) radicals, or as neutral molecules (HF, HCl), can also be anticipated.

A proposed fragmentation pathway and the corresponding theoretical m/z values for the major ions are presented below.

IonDescriptionTheoretical m/z (for ³⁵Cl)
[M]⁺•Molecular Ion188.0013
[M - CH₃]⁺Loss of a methyl radical via α-cleavage172.9932
[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide144.9983
[M - Cl]⁺Loss of a chlorine radical153.0301
[M - COCH₃]⁺Loss of the acetyl group144.9983

This table presents predicted data based on theoretical calculations and known fragmentation patterns of analogous compounds.

X-ray Crystallography and Single-Crystal Diffraction Studies

While a specific crystal structure for this compound is not found in the reviewed literature, extensive data on analogous compounds, such as 4'-Fluoro-2'-hydroxyacetophenone (B74785), allows for a detailed and scientifically grounded prediction of its solid-state structure. nih.govresearchgate.net

Determination of Molecular Conformation and Torsion Angles

The molecular conformation of this compound is expected to be largely planar. This planarity is primarily dictated by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom, a feature consistently observed in ortho-hydroxyacetophenones. nih.govmdpi.com This interaction forms a stable six-membered pseudo-ring (chelate ring), which significantly restricts the rotation around the C-C bond connecting the acetyl group to the phenyl ring.

Consequently, the torsion angle involving the atoms of the acetyl group and the aromatic ring is expected to be close to 0°, indicating that the acetyl group is coplanar with the phenyl ring. The presence of the chloro and fluoro substituents is not expected to significantly alter this core planar conformation, though minor deviations may occur due to steric hindrance.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, the following intermolecular interactions are anticipated to be significant in directing the crystal packing:

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving aromatic or methyl C-H donors and the carbonyl or hydroxyl oxygen acceptors of neighboring molecules are expected to play a role in linking molecules into larger supramolecular assemblies.

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electronegative atoms like oxygen on adjacent molecules (C-Cl···O or C-F···O). These interactions are known to be highly directional and can be a key factor in determining the crystal packing motif.

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π-system of one ring interacts with another in either a parallel-displaced or T-shaped arrangement. These interactions are fundamental to the packing of many aromatic compounds.

The crystal structure of the related 4'-Fluoro-2'-hydroxyacetophenone reveals a monoclinic system (space group P21/n) where molecules form discrete units primarily influenced by the strong intramolecular hydrogen bond. researchgate.net A similar scenario is plausible for this compound, with the aforementioned intermolecular forces further stabilizing the three-dimensional lattice.

Polymorphism and Anhydrous/Hydrated Forms

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic compounds, particularly those capable of forming various intermolecular interactions. While no specific studies on the polymorphism of this compound have been reported, it is a possibility. Different packing arrangements could arise from variations in crystallization conditions, leading to polymorphs with distinct physical properties. Similarly, the potential to form hydrated crystal structures exists, although no such forms have been documented.

Computational and Theoretical Investigations of 2 Chloro 6 Fluoro 2 Hydroxyacetophenone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. These methods can provide detailed insights into molecular structure, stability, and electronic characteristics.

Geometry Optimization and Global/Local Minimum Conformations

A critical first step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional structure, known as the global minimum. This process also identifies other stable, low-energy arrangements, or local minimum conformations. For 2'-Chloro-6'-fluoro-2-hydroxyacetophenone, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of substituents (chloro, fluoro, and hydroxy groups) on the acetophenone (B1666503) backbone suggests the possibility of multiple stable conformers, influenced by steric hindrance and intramolecular interactions such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen. However, no published studies were found that have performed and reported these calculations for this specific molecule.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Analysis of the electronic structure provides crucial information about a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A map of the Molecular Electrostatic Potential (MEP) would reveal the charge distribution and identify electrophilic and nucleophilic sites within the molecule. Unfortunately, no literature containing calculations of HOMO-LUMO energies or MEP maps specifically for this compound could be identified.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis spectra)

DFT and other quantum chemical methods are frequently used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. Calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms, predict the vibrational frequencies that would be observed in an Infrared (IR) spectrum, and simulate the electronic transitions that give rise to an Ultraviolet-Visible (UV-Vis) spectrum. Despite the utility of such data, no studies have been published that report these predicted spectroscopic properties for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

Mechanistic Studies and Transition State Analysis

Computational chemistry provides powerful tools for mapping the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers that govern reaction rates.

The elucidation of reaction mechanisms for molecules like this compound is typically achieved using quantum mechanical methods, most notably Density Functional Theory (DFT). This approach allows for the detailed exploration of a reaction's potential energy surface, which maps the energy of a system as a function of its geometry.

A key objective in these studies is to locate and characterize stationary points, which include reactants, products, intermediates, and, crucially, transition states (TS). The transition state represents the highest energy point along the lowest energy reaction pathway and is a critical factor in determining the reaction rate. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. faccts.de

For instance, in a reaction involving this compound, such as an aldol-Tishchenko reaction or electrophilic aromatic substitution, DFT calculations can model the step-by-step process. researchgate.net These calculations can elucidate the precise geometry of the transition state and compute the associated energy barrier (ΔG‡). A higher energy barrier corresponds to a slower reaction rate, and vice versa. Computational models can also account for solvent effects, providing a more accurate picture of reaction kinetics in a specific medium. researchgate.net By comparing the energy barriers of competing reaction pathways, researchers can predict the most likely mechanism and the major products that will be formed. researchgate.net

Computational methods are invaluable for predicting the selectivity of chemical reactions, a cornerstone of modern synthetic chemistry.

Regioselectivity: In reactions such as electrophilic aromatic substitution (EAS) on the phenyl ring of this compound, the existing substituents (–OH, –Cl, –F, and –COCH₃) dictate the position of attack by an incoming electrophile. The hydroxyl (–OH) group is a strong activating group and ortho-, para-director. The halogen atoms (–Cl and –F) are deactivating yet also ortho-, para-directing. The acetyl (–COCH₃) group is a deactivating, meta-directing group.

Computational tools like RegioSQM can predict the most probable site for EAS. rsc.orgcore.ac.uknih.gov These models often work by calculating the proton affinity of each aromatic carbon atom; the site with the highest proton affinity (the lowest free energy when protonated) is predicted to be the most nucleophilic and thus the most likely site of attack. nih.govnih.gov More advanced machine learning models, such as RegioML, use descriptors like computed atomic charges to achieve high accuracy in predicting regioselectivity for complex substituted aromatic systems. For this compound, these models would weigh the competing directing effects of the four substituents to pinpoint the most reactive C-H position on the aromatic ring.

Stereoselectivity: The prediction of stereoselectivity, particularly for reactions at the carbonyl carbon of the acetyl group, relies on analyzing the transition states of competing stereochemical pathways. arxiv.org For example, in the reduction of the ketone to an alcohol or in an aldol (B89426) addition reaction, two different stereoisomers (enantiomers or diastereomers) can be formed.

Computational chemists model the transition states leading to each possible stereoisomer. The stereochemical outcome is determined by the difference in the activation energies (ΔΔG‡) of these competing transition states. researchgate.net A lower energy transition state implies a faster reaction rate, leading to the preferential formation of the corresponding stereoisomer. researchgate.net Machine learning has also emerged as a powerful tool in this domain, with models trained on datasets of reactions with known stereochemical outcomes to predict the results for new transformations based on the features of the reactants, catalysts, and solvents. researchgate.netnih.govresearchgate.net

Structure-Property Relationship Studies (from a theoretical/electronic perspective)

The chemical and physical properties of this compound are intrinsically linked to its electronic structure, which is heavily influenced by its substituent groups.

The chlorine and fluorine atoms attached to the aromatic ring exert significant electronic effects that modulate the molecule's reactivity and acidity. These effects are primarily twofold: the inductive effect and the resonance (or mesomeric) effect.

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine are strongly electron-withdrawing through the sigma bond framework. This inductive effect reduces the electron density of the aromatic ring.

Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the pi-system of the aromatic ring. This is an electron-donating effect. For halogens, the inductive effect is dominant over the resonance effect.

Computational studies on halogenated aromatic compounds consistently show that these substituents alter key electronic parameters. etamu.edunih.gov Electron-withdrawing groups generally lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Table 1: Theoretical Electronic Properties of Substituted Acetophenones (Illustrative Data based on General Principles)
CompoundSubstituent EffectHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2'-Hydroxyacetophenone (B8834)Reference-6.0-1.54.5
2'-Chloro-2'-hydroxyacetophenoneInductive Withdrawal (-I)-6.2-1.84.4
2'-Fluoro-2'-hydroxyacetophenoneStrong Inductive Withdrawal (-I)-6.3-1.94.4
This compoundCombined Strong Inductive Withdrawal (-I)-6.5-2.24.3

Acidity: The acidity of the phenolic hydroxyl group in this compound is significantly enhanced by the presence of the halogen substituents. Acidity is determined by the stability of the conjugate base (the phenoxide ion) formed upon deprotonation.

The electron-withdrawing inductive effects of the chlorine and fluorine atoms help to delocalize and stabilize the negative charge on the phenoxide oxygen. chegg.com This stabilization makes the deprotonation of the hydroxyl group more favorable, resulting in a lower pKa value (i.e., a stronger acid) compared to unsubstituted 2'-hydroxyacetophenone. nih.gov The acetyl group, particularly when para to a hydroxyl group, can further increase acidity through resonance stabilization of the conjugate base. chegg.com In this molecule, the combined electron-withdrawing power of the ortho-chloro and ortho-fluoro groups (relative to the acetyl group) and the para-chloro and meta-fluoro groups (relative to the hydroxyl group) leads to a substantial increase in the acidity of the phenolic proton.

Table 2: Predicted Acidity Trends for Substituted Phenols (Illustrative Data)
CompoundKey Substituent Effects on AcidityPredicted pKa Trend
Phenol (B47542)Reference~10.0
2'-HydroxyacetophenoneIntramolecular H-bonding, weak -I/-M from acetylSlightly more or less acidic than phenol
4-ChlorophenolStrong -I, weak +M from Cl~9.4
This compoundStrong -I from Cl and F, -I/-M from acetylSignificantly < 9.0

Chemical Reactivity and Derivatization Strategies for 2 Chloro 6 Fluoro 2 Hydroxyacetophenone

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group is a primary site for nucleophilic addition and condensation reactions, serving as a key handle for molecular elaboration.

The electrophilic carbon atom of the carbonyl group in 2'-Chloro-6'-fluoro-2-hydroxyacetophenone is susceptible to attack by various nucleophiles.

Reduction: The ketone can be readily reduced to a secondary alcohol, forming 1-(2-chloro-6-fluoro-2-hydroxyphenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents. For instance, analogous compounds like 4'-fluoro-2'-hydroxyacetophenone (B74785) can be reduced by agents such as lithium aluminum hydride to yield the corresponding alcohol product. guidechem.com

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of tertiary alcohols. The reaction proceeds via nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon. A critical consideration for this reaction is the acidic proton of the phenolic hydroxyl group, which will react with the Grignard reagent. Therefore, either a protecting group strategy for the hydroxyl function or the use of at least two equivalents of the Grignard reagent is necessary.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene. This involves the reaction with a phosphorus ylide (a Wittig reagent), replacing the C=O bond with a C=C double bond. Similar to Grignard reactions, the acidic phenolic proton may need to be considered or protected depending on the specific ylide and reaction conditions used.

Table 1: Examples of Nucleophilic Addition Reactions

Reaction Type Reagent Example Product Type
Reduction Lithium aluminum hydride (LiAlH₄) Secondary Alcohol
Grignard Addition Methylmagnesium bromide (CH₃MgBr) Tertiary Alcohol

Condensation reactions involve the reaction of the ketone with nitrogen-based nucleophiles, followed by the elimination of a water molecule, to form various C=N double-bonded derivatives. These reactions are foundational for creating Schiff bases and related structures. masterorganicchemistry.comnih.gov

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under mildly acidic conditions yields imines, also known as Schiff bases. The condensation of 2-hydroxyacetophenone (B1195853) with chiral diamines, for example, is a well-established method for synthesizing optically active Schiff-base ligands. mdpi.com

Oximes: The ketone readily reacts with hydroxylamine (B1172632) (NH₂OH) to form the corresponding oxime. This reaction is demonstrated in related molecules like 4'-fluoro-2'-hydroxyacetophenone. guidechem.com

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) produces hydrazones. These derivatives are important intermediates; for instance, the reaction of 4′-fluoro-2′-hydroxyacetophenone with substituted aldehydes can be followed by cyclization with hydrazine hydrate. Aroylhydrazones derived from hydroxyacetophenones are noted for their coordination chemistry and biological interest. mdpi.com

Table 2: Common Condensation Reactions

Reagent Product Class C=N Derivative
Primary Amine (R-NH₂) Imine (Schiff Base) >C=N-R
Hydroxylamine (NH₂OH) Oxime >C=N-OH

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization through alkylation and acylation and plays a crucial role in the formation of metal chelates.

The acidic proton of the hydroxyl group can be replaced through reactions with electrophiles to form ethers and esters.

Etherification (Alkylation): The formation of ethers is typically achieved by reacting the phenoxide, generated by treating this compound with a base, with an alkyl halide. Studies on the regioselective alkylation of similar 2,4-dihydroxyacetophenones show that bases like cesium bicarbonate in polar aprotic solvents such as acetonitrile (B52724) are effective for this transformation. nih.gov

Esterification (Acylation): Esters can be synthesized by reacting the hydroxyl group with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

The ortho-positioning of the carbonyl oxygen and the phenolic hydroxyl group makes this compound an excellent precursor for bidentate ligands. Upon deprotonation, the phenoxide oxygen and the carbonyl oxygen can coordinate to a single metal ion to form a stable six-membered chelate ring.

Furthermore, derivatives such as Schiff bases and hydrazones formed from this molecule act as versatile multidentate ligands. jocpr.com For example, a Schiff base hydrazone derived from o-hydroxyacetophenone can act as a monobasic bidentate or dibasic tridentate ligand, coordinating through the phenolic oxygen and azomethine/imine nitrogen atoms. nih.govresearchgate.net These ligands form stable complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), Mn(II), and Fe(II). nih.govresearchgate.net The resulting metal complexes exhibit diverse coordination geometries, such as octahedral, square-planar, and tetrahedral, depending on the metal ion and other coordinating species. researchgate.netorientjchem.org

Table 3: Metal Chelation and Ligand Behavior

Metal Ion Example Ligand Type Potential Geometry
Cu(II) Parent Compound (Bidentate) Square-planar
Ni(II) Schiff Base Derivative (Tridentate) Octahedral

Aromatic Ring Functionalization and Substitution Reactions

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents: the hydroxyl (-OH), acetyl (-COCH₃), chloro (-Cl), and fluoro (-F) groups.

Directing Effects:

-OH group: Strongly activating and an ortho, para-director.

-Cl and -F groups: Deactivating yet ortho, para-directing due to the interplay of inductive withdrawal and resonance donation.

-COCH₃ group: Strongly deactivating and a meta-director.

The positions available for substitution are C-3', C-4', and C-5'. The powerful activating and directing effect of the hydroxyl group is the dominant influence. It strongly directs incoming electrophiles to its ortho (C-3') and para (C-5') positions. However, the C-6' position is already substituted with fluorine. The acetyl group directs to the C-3' and C-5' positions. The chloro and fluoro groups also direct to positions that are already substituted or are the same as those directed by the hydroxyl group.

Considering these combined effects, electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) is most likely to occur at the C-3' and C-5' positions. The presence of two electron-withdrawing halogen atoms, in addition to the acetyl group, generally deactivates the ring, suggesting that forcing conditions may be required for these reactions. nih.gov The steric hindrance from the adjacent acetyl group might favor substitution at the C-5' position over the C-3' position.

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the cumulative electronic and steric effects of the four existing substituents: the chloro, fluoro, hydroxyl, and acetyl groups. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The halogen substituents, chloro (-Cl) and fluoro (-F), are deactivating yet ortho, para-directing. Their inductive electron withdrawal outweighs their resonance electron donation, but the resonance effect still directs incoming electrophiles to the ortho and para positions. The acetyl group (-COCH3) is a deactivating, meta-directing group, withdrawing electron density from the ring both inductively and through resonance.

The interplay of these directing effects determines the regioselectivity of EAS reactions. The powerful ortho, para-directing influence of the hydroxyl group is expected to be dominant. However, the positions ortho to the hydroxyl group are already substituted (with chloro and acetyl groups). Therefore, electrophilic attack would be predicted to occur at the position para to the hydroxyl group (C5'). The deactivating nature of the chloro, fluoro, and acetyl groups would likely necessitate forcing reaction conditions to achieve substitution.

Directing Effects of Substituents on the Aromatic Ring:

SubstituentElectronic EffectDirecting Effect
-OH (hydroxyl)Activatingortho, para
-Cl (chloro)Deactivatingortho, para
-F (fluoro)Deactivatingortho, para
-COCH3 (acetyl)Deactivatingmeta

This table summarizes the general directing effects of the individual substituents present on the this compound ring.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the modification of this compound at its halogenated positions. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group. openstax.orglibretexts.org In this molecule, the acetyl group and, to a lesser extent, the halogens themselves act as electron-withdrawing groups, activating the ring for nucleophilic attack.

The relative reactivity of the chloro and fluoro substituents as leaving groups in SNAr reactions is an important consideration. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions, a trend opposite to that seen in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom. wikipedia.org Therefore, nucleophilic substitution is more likely to occur at the C6' position (bearing the fluoro group) than at the C2' position (bearing the chloro group). The presence of the ortho-hydroxyl group may also influence the reaction through chelation or by modulating the electronic properties of the adjacent carbon atoms.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Sites

The halogenated positions on the this compound ring are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, could be employed to introduce new aryl or alkyl groups at either the C2' or C6' position. yonedalabs.comresearchgate.net The relative reactivity of the C-Cl and C-F bonds in Suzuki couplings typically favors the cleavage of the C-Cl bond over the more robust C-F bond. Therefore, selective coupling at the C2' position may be achievable under carefully controlled conditions. rsc.org

The Heck reaction , involving the coupling of an alkene with an aryl halide, offers a method for the introduction of vinyl groups. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the Heck reaction would likely proceed preferentially at the C-Cl bond.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce alkynyl moieties at the halogenated positions of this compound, again with a probable preference for reaction at the C2' position.

Reactions at the Alpha-Carbon (C2 of the Acetyl Group)

The acetyl group of this compound provides another site for chemical modification at the alpha-carbon (the methyl group). The protons on this carbon are acidic due to their proximity to the electron-withdrawing carbonyl group and can be removed by a base to form an enolate, which is a potent nucleophile.

Alpha-Halogenation Reactions and Subsequent Transformations

The alpha-carbon of the acetyl group can be halogenated under either acidic or basic conditions. wikipedia.orglibretexts.orglibretexts.org In the presence of an acid catalyst and a halogen (e.g., Br2, Cl2), an enol is formed, which then reacts with the halogen to give the α-haloacetophenone. youtube.com Under basic conditions, an enolate is formed, which is a stronger nucleophile and reacts readily with halogens. libretexts.org It is important to note that under basic conditions, polyhalogenation can be difficult to avoid.

The resulting α-halo-2'-Chloro-6'-fluoro-2-hydroxyacetophenone is a versatile intermediate. For instance, it can undergo dehydrohalogenation upon treatment with a base to yield an α,β-unsaturated ketone, a valuable synthon in organic chemistry. libretexts.org

Alkylation and Acylation at the Alpha-Position

The enolate generated from this compound can also participate in alkylation and acylation reactions.

Alpha-alkylation involves the reaction of the enolate with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.org This allows for the extension of the carbon chain of the acetyl group.

Alpha-acylation can be achieved by reacting the enolate with an acyl halide or an anhydride. This reaction introduces a second carbonyl group, leading to the formation of a β-dicarbonyl compound. libretexts.org These resulting structures are highly useful intermediates for the synthesis of a variety of heterocyclic and carbocyclic systems.

Synthesis of Complex Molecular Scaffolds Utilizing this compound as a Building Block

This compound is a key starting material for the synthesis of various heterocyclic compounds, most notably chromones and chalcones, which are important scaffolds in medicinal chemistry and materials science. core.ac.uknih.govmdpi.com

The synthesis of chalcones from 2'-hydroxyacetophenones is typically achieved through a base-catalyzed Claisen-Schmidt condensation with an appropriate aldehyde. nih.govutar.edu.myresearchgate.net The reaction involves the formation of an enolate from the acetophenone (B1666503), which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the chalcone (B49325).

Chromones can be synthesized from 2'-hydroxyacetophenones through several methods. One common route involves the reaction with a one-carbon synthon, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or the Vilsmeier-Haack reagent, to form an enaminone intermediate, which is then cyclized under acidic conditions. core.ac.uktutorsglobe.com Another approach is the Baker-Venkataraman rearrangement, where the hydroxyl group is first acylated, and the resulting ester undergoes a base-catalyzed rearrangement and subsequent cyclization to form the chromone (B188151) ring.

Examples of Heterocyclic Scaffolds Synthesized from Substituted 2'-Hydroxyacetophenones:

Starting 2'-Hydroxyacetophenone (B8834)Reagent(s)Resulting ScaffoldReference(s)
2'-HydroxyacetophenoneSubstituted Benzaldehyde (B42025), BaseChalcone nih.govutar.edu.my
2'-HydroxyacetophenoneDMF-DMA, AcidChromone core.ac.uktutorsglobe.com
5-Chloro-2-hydroxyacetophenone3,4-Dimethoxybenzaldehyde, KOH5'-Chloro-2'-hydroxy-3,4-dimethoxychalcone nih.gov
2'-Hydroxy-3',4'-(methylenedioxy)acetophenoneEthyl carboxylate esters2-Substituted-7,8-(methylenedioxy)chromone core.ac.uk

This table provides examples of the types of complex molecular scaffolds that can be synthesized from 2'-hydroxyacetophenones, illustrating the utility of this compound as a versatile building block.

Formation of Chalcones and Flavonoids

The synthesis of chalcones from 2'-hydroxyacetophenones is a cornerstone of flavonoid chemistry. This transformation is most commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone and an aromatic aldehyde.

In this reaction, the 2'-hydroxyacetophenone derivative acts as the nucleophile after deprotonation of the α-carbon of the acetyl group by a base (e.g., NaOH or KOH). This enolate then attacks the carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is as follows:

Enolate Formation: A strong base removes a proton from the α-carbon of this compound.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of a substituted benzaldehyde.

Aldol (B89426) Addition: A β-hydroxy ketone intermediate is formed.

Dehydration: The intermediate eliminates a water molecule to form the stable, conjugated chalcone structure.

The chalcones derived from 2'-hydroxyacetophenones are crucial intermediates for the synthesis of flavonoids. The intramolecular cyclization of 2'-hydroxychalcones, often promoted by acidic or oxidative conditions, leads to the formation of the characteristic pyran ring of the flavonoid scaffold. For instance, oxidative cyclization using reagents like iodine in DMSO or selenium dioxide can yield flavones directly from the chalcone precursor.

The table below summarizes examples of Claisen-Schmidt condensations using analogous 2'-hydroxyacetophenones to produce chalcone derivatives.

Table 1: Synthesis of Chalcone Derivatives from Analogous 2'-Hydroxyacetophenones

2'-Hydroxyacetophenone Derivative Aldehyde Reactant Base/Solvent Product Reference
5'-Chloro-2'-hydroxyacetophenone 3,4-Dimethoxybenzaldehyde KOH / Ethanol (E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one nih.gov
2'-Hydroxyacetophenone Salicylaldehyde NaOH / Ethanol (E)-1-(2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one researchgate.net
2'-Hydroxyacetophenone 2-Fluorobenzaldehyde NaOH / Ethanol 3-(2-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one sciensage.info

Construction of Heterocyclic Systems (e.g., Chromones, Pyrazoles, Schiff Bases)

The reactive nature of this compound makes it a valuable precursor for various heterocyclic systems.

Chromones: Chromones (1-benzopyran-4-ones) can be synthesized from 2'-hydroxyacetophenones through several methods. One common route involves a one-carbon extension using a Vilsmeier-Haack type complex, such as that formed from 2,4,6-trichloro-1,3,5-triazine and dimethylformamide (DMF). researchgate.net This approach facilitates the formation of the pyranone ring. Another established method is the reaction with dimethylformamide dimethyl acetal (DMF-DMA), which provides the necessary carbon atom to close the heterocyclic ring, followed by acid-catalyzed cyclization.

Pyrazoles: The synthesis of pyrazoles from acetophenones typically requires the formation of a 1,3-dicarbonyl intermediate. This can be achieved via a Claisen condensation between the 2'-hydroxyacetophenone derivative and a suitable ester. The resulting dicarbonyl compound can then be cyclized by reaction with hydrazine or a substituted hydrazine to form the pyrazole (B372694) ring. nih.gov An alternative flow chemistry approach involves a two-step process where the acetophenone is first condensed with DMF-DMA to form an enaminone, which then reacts with hydrazine to yield the pyrazole. galchimia.com

Schiff Bases: Schiff bases, or imines, are readily formed by the condensation reaction between the carbonyl group of this compound and a primary amine. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to give the final C=N double bond of the Schiff base. arpgweb.comekb.eg The resulting Schiff bases, particularly those derived from chiral amines or those incorporating additional donor atoms, are important as ligands in coordination chemistry. mdpi.comorientjchem.org

Table 2: Synthesis of Heterocyclic Systems from Analogous Acetophenones

Starting Acetophenone Reagent(s) Heterocyclic Product Reference
2-Hydroxyacetophenones 1. TCT/DMF; 2. Acid Chromones researchgate.net
o-Hydroxyacetophenone 1. Carboxylic acid ester (Claisen); 2. Hydrazine Pyrazoles nih.gov
2-Hydroxyacetophenone (1R,2R)-(-)-1,2-Diaminocyclohexane Chiral Schiff Base mdpi.com
2,5-Dihydroxyacetophenone p-Toluidine Schiff Base ekb.eg

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. While the specific participation of this compound in MCRs is not extensively documented, ketones are known participants in several important MCRs.

For instance, the Biginelli reaction, which synthesizes dihydropyrimidinones, typically involves an aldehyde, a β-ketoester, and urea. While acetophenones are not the classic substrate, variations of this reaction could potentially incorporate them. Similarly, the Hantzsch pyridine synthesis involves an aldehyde, two equivalents of a β-ketoester, and ammonia.

The presence of the ortho-hydroxyl group on the 2'-hydroxyacetophenone scaffold could, however, lead to alternative reaction pathways, such as intramolecular cyclizations, which may compete with the desired multi-component reaction pathway. Further research is needed to fully explore the potential of this compound as a substrate in the development of novel multi-component reactions for the synthesis of complex molecular architectures.

Advanced Applications and Methodological Contributions of 2 Chloro 6 Fluoro 2 Hydroxyacetophenone in Synthetic Chemistry

Role as a Precursor in Complex Organic Synthesis

While substituted hydroxyacetophenones are widely recognized as versatile precursors in organic synthesis, specific literature detailing the role of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone in developing novel synthetic routes or in the synthesis of highly functionalized molecules is scarce. Generally, compounds within the hydroxyacetophenone family serve as crucial building blocks for a variety of more complex molecules. For instance, related compounds like 2'-fluoro-6'-hydroxyacetophenone are noted for their versatile reactivity, which stems from the presence of multiple functional groups that allow for various chemical modifications. nbinno.com

Contribution to the Synthesis of Highly Functionalized Molecules

There is a lack of published research demonstrating the specific contribution of this compound to the synthesis of highly functionalized molecules. While its structure suggests potential for creating complex chemical architectures, dedicated studies detailing such applications are not available.

Use in Materials Science

The application of this compound in materials science has not been documented in available research. Although related fluorinated and hydroxylated acetophenones are considered valuable intermediates for advanced materials, potentially contributing to new electronic components or polymers, these applications are not specifically linked to the chloro-fluoro derivative . nbinno.com

Design and Synthesis of Monomers with Tunable Properties

No literature was found that describes the design or synthesis of monomers derived from this compound for polymerization or the creation of materials with tunable properties.

Exploration in Supramolecular Chemistry

Detailed explorations into the supramolecular chemistry of this compound, including its potential for directed assembly via halogen bonding, have not been reported. The presence of both chlorine and fluorine atoms, alongside a hydroxyl group, theoretically makes it an interesting candidate for such studies, but no specific research has been published.

Development of Advanced Chemical Sensors (non-biological focus)

A search for the development of advanced, non-biological chemical sensors based on this compound yielded no results. There are no documented instances of this compound being used as a sensing platform or as a precursor for sensor materials.

Rational Design and Synthesis of Chemosensor Scaffolds

Information on the rational design principles and synthetic methodologies for creating chemosensor scaffolds specifically from this compound is not available in the reviewed scientific literature.

Elucidation of Sensing Mechanisms based on Chemical Interactions

There is no available research detailing the sensing mechanisms of chemosensors derived from this compound. Consequently, a discussion on the chemical interactions, such as coordination, hydrogen bonding, or photoinduced electron transfer, that would underpin its function as a sensor for specific analytes cannot be provided.

Future Directions and Emerging Research Avenues for 2 Chloro 6 Fluoro 2 Hydroxyacetophenone Research

Exploration of Novel and Undiscovered Synthetic Transformations

While established methods for the synthesis of hydroxyacetophenones exist, the unique electronic and steric properties of 2'-Chloro-6'-fluoro-2-hydroxyacetophenone, imparted by its distinct substitution pattern, open the door for novel synthetic explorations. Future research will likely focus on uncovering new transformations where this compound can serve as a key reactant or intermediate.

One promising area is the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of both chloro and fluoro substituents, along with a hydroxyl group, offers multiple sites for selective functionalization. Research could be directed towards transition-metal-catalyzed cross-coupling reactions that selectively activate the C-Cl bond while leaving the more robust C-F bond intact. For instance, developing selective Sonogashira, Suzuki, or Buchwald-Hartwig couplings at the 2'-position would provide a modular approach to a wide array of complex derivatives.

Furthermore, the exploration of regioselective C-H activation at the aromatic ring presents another exciting frontier. Directing groups could be temporarily installed on the hydroxyl or acetyl moieties to facilitate site-selective functionalization at the electronically distinct positions of the phenyl ring. The development of such methodologies would offer a more atom-economical and efficient route to novel derivatives compared to traditional multi-step syntheses.

Below is a prospective table outlining potential novel transformations for this compound:

Transformation TypePotential Reagents and ConditionsExpected Product ClassResearch Goal
Selective C-Cl Cross-CouplingPd(OAc)₂, SPhos, Arylboronic acid, K₃PO₄, Toluene, 100 °C2'-Aryl-6'-fluoro-2-hydroxyacetophenonesModular synthesis of biaryl compounds.
Regioselective C-H Functionalization[RhCp*Cl₂]₂, AgSbF₆, Alkene/Alkyne, Dioxane, 120 °CAnnulated or substituted phenolic ketonesStep-economic synthesis of complex scaffolds.
Asymmetric Reduction of KetoneChiral Ru-catalyst, H₂, Isopropanol, 80 °CChiral 1-(2-chloro-6-fluoro-2-hydroxyphenyl)ethanolsAccess to enantiopure building blocks for pharmaceuticals.
Photoredox-Catalyzed ReactionsIr(ppy)₃, Amine, Alkyl Halide, Blue LED, DMSOα-Alkylated hydroxyacetophenonesMild and selective functionalization of the acetyl group.

Application in Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow and automated systems, which offer enhanced safety, efficiency, and scalability. The application of these technologies to the synthesis and derivatization of this compound is a significant area for future research.

Flow chemistry could enable the safe and controlled execution of reactions that are difficult to manage in batch, such as those involving hazardous reagents or highly exothermic processes. jst.org.inresearchgate.net For example, a multi-step flow synthesis could be designed to produce this compound from simple precursors, with in-line purification and analysis at each stage. This would not only improve yield and purity but also reduce manual handling and waste generation.

Automated synthesis platforms, which use robotics to perform reactions in a high-throughput manner, could be employed to rapidly generate libraries of derivatives based on the this compound scaffold. By combining automated synthesis with design-of-experiment (DoE) software, reaction conditions could be systematically optimized in a fraction of the time required for manual experimentation. youtube.com

A hypothetical automated synthesis workflow for the derivatization of this compound is presented below:

StepActionTechnologyParameters to Optimize
1. Reagent DispensingDispense stock solutions of this compound, coupling partners, and catalysts into a 96-well plate.Automated Liquid HandlerVolume, concentration
2. ReactionSeal the plate and place it on a heated shaker block.Robotic Plate Hotel with Integrated Shaker/HeaterTemperature, time
3. Quenching and Work-upAdd quenching and extraction solvents.Automated Liquid HandlerSolvent choice, mixing time
4. AnalysisInject an aliquot from each well into an LC-MS system.Automated LC-MSGradient, flow rate
5. Data AnalysisAnalyze LC-MS data to determine yield and purity.Automated Data Processing SoftwareIntegration parameters

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques, such as ReactIR (FTIR), Raman spectroscopy, and Process NMR, are powerful tools for real-time reaction monitoring. spectroscopyonline.commt.com Future research should focus on applying these techniques to study the synthesis and transformations of this compound.

By monitoring the concentration of reactants, intermediates, and products in real-time, researchers can gain valuable insights into reaction pathways and identify potential bottlenecks or side reactions. acs.org This information is invaluable for optimizing reaction conditions to maximize yield and minimize impurities. For example, in-situ FTIR could be used to track the consumption of a starting material and the formation of an intermediate during a complex multi-step synthesis, allowing for precise control over reagent addition and reaction time.

The following table outlines potential applications of in-situ spectroscopy for studying reactions involving this compound:

Spectroscopic TechniqueReaction TypeInformation GainedPotential for Optimization
ReactIR (FTIR)Friedel-Crafts AcylationRate of formation of the ketone, detection of intermediates.Catalyst loading, reaction temperature, addition rate.
Raman SpectroscopyCrystallizationPolymorph identification, crystal growth kinetics.Solvent system, cooling rate, seeding strategy.
Process NMRGrignard ReactionFormation of the Grignard reagent, conversion to the final product.Grignard reagent concentration, reaction endpoint determination.

Deeper Computational Exploration of Reactivity, Selectivity, and Reaction Dynamics

Computational chemistry provides a powerful lens through which to understand and predict chemical behavior. nih.gov A deeper computational exploration of this compound can offer profound insights into its electronic structure, reactivity, and the selectivity of its transformations. acs.orgacs.org

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the rationalization of observed regioselectivity and stereoselectivity. For instance, computational studies could elucidate why a particular position on the aromatic ring is favored in an electrophilic aromatic substitution reaction or why a specific catalyst provides high enantioselectivity in an asymmetric transformation. rsc.org

Molecular dynamics (MD) simulations could be used to study the conformational preferences of this compound and its derivatives, as well as their interactions with solvents and biological macromolecules. This information would be particularly valuable for the rational design of new molecules with specific properties, such as enzyme inhibitors or advanced materials.

Key areas for computational investigation include:

Computational MethodResearch QuestionPredicted ParametersImpact on Research
Density Functional Theory (DFT)What are the most likely sites for electrophilic and nucleophilic attack?Fukui functions, electrostatic potential maps.Guide for designing regioselective reactions.
Transition State TheoryWhat is the energy barrier for a novel C-H activation reaction?Activation energies, transition state geometries.Prediction of reaction feasibility and optimization of conditions.
Quantum Theory of Atoms in Molecules (QTAIM)What is the nature of the intramolecular hydrogen bond?Bond critical point analysis.Understanding of conformational preferences and reactivity.
Molecular Dynamics (MD)How does the molecule interact with a target protein's active site?Binding free energies, interaction geometries.Rational design of potent enzyme inhibitors.

Integration into Diverse Chemical Libraries for Methodological Screening

The systematic screening of chemical libraries is a cornerstone of modern drug discovery and materials science. nih.gov Integrating this compound and its derivatives into diverse chemical libraries for methodological screening is a crucial step towards uncovering new applications. rjpbr.comresearchgate.net

Specialized libraries, such as fragment libraries enriched with halogenated compounds, could be constructed around the this compound scaffold. frontiersin.org These libraries can be screened against a wide range of biological targets to identify new hit compounds for drug development. The presence of chlorine and fluorine atoms can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.

Furthermore, libraries of derivatives could be screened for novel material properties, such as fluorescence, non-linear optical activity, or liquid crystalline behavior. High-throughput screening techniques can rapidly assess the properties of thousands of compounds, accelerating the discovery of new materials with tailored functionalities.

A proposed design for a focused chemical library based on this compound is outlined below:

Library Sub-TypeCore ScaffoldDiversity ElementsPotential Applications
Fragment LibraryThis compoundSmall alkyl and aryl groups at various positions.Fragment-based drug discovery, target identification.
Kinase Inhibitor LibraryDerivatives with heterocyclic moieties.Varied heterocycles (e.g., pyrazoles, imidazoles).Anticancer drug discovery.
Materials Science LibraryBiaryl and extended π-system derivatives.Different aromatic and heteroaromatic substituents.Organic electronics, sensors.

Q & A

Q. What are the established synthesis routes for 2'-Chloro-6'-fluoro-2-hydroxyacetophenone, and what reaction conditions are critical for high yield?

The compound is typically synthesized via electrophilic aromatic substitution on 2-hydroxyacetophenone, introducing chlorine and fluorine at specific positions on the aromatic ring . Key conditions include:

  • Temperature control : Reactions are often conducted at 0°C for halogenation steps to minimize side reactions (e.g., using POCl₃ in DMF) .
  • Catalysts : Acidic or Lewis acid catalysts (e.g., AlCl₃) enhance regioselectivity during halogenation .
  • Reaction monitoring : Progress is tracked via TLC or NMR to optimize reaction times (e.g., 14 hours for POCl₃-mediated reactions) . Alternative routes include Fries rearrangement for structurally related compounds, though yields may vary (e.g., 58% for a derivative synthesized via this method) .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • ¹H NMR : Used to confirm substitution patterns on the aromatic ring (e.g., doublets at δ 7.36 and 8.37 ppm for adjacent protons) .
  • DART-MS : Validates molecular weight (e.g., observed [M+H]⁺ peak at 227.014 vs. calculated 226.991) .
  • X-ray crystallography : Resolves crystal structure and hydrogen-bonding interactions (e.g., C–H bond lengths of 0.95 Å) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Catalyst optimization : Test alternative catalysts (e.g., BF₃·Et₂O) to enhance halogenation efficiency .
  • Solvent screening : Polar aprotic solvents like DMF improve reagent solubility, but may require post-reaction quenching with water to isolate precipitates .
  • Purification methods : Recrystallization from ethyl acetate/chloroform mixtures yields high-purity crystals (>97%) .
  • Scale-up adjustments : Monitor exothermic reactions during halogenation to prevent decomposition at larger scales .

Q. What strategies are recommended to resolve contradictions in reported biological activities of this compound derivatives?

  • Dose-response studies : Systematically vary concentrations to identify non-linear effects (e.g., enzyme inhibition at low doses vs. receptor antagonism at higher doses) .
  • Structural analogs : Compare activities of derivatives with modified substituents (e.g., replacing chloro with bromo groups) to isolate structure-activity relationships .
  • Molecular docking : Use computational models to predict binding affinities to target enzymes (e.g., cytochrome P450 isoforms) .

Q. How should researchers address stability challenges during storage and handling of this compound?

  • Storage conditions : Store at 0–6°C in airtight containers to prevent hydrolysis of the ketone group .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% humidity) to establish shelf-life .
  • Handling protocols : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the hydroxyl group .

Q. What methodologies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Functional group modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance electrophilicity for nucleophilic attacks .
  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling to attach heterocyclic moieties (e.g., thiophene) for improved receptor binding .
  • Prodrug synthesis : Convert the hydroxyl group to a phosphate ester for increased solubility in biological assays .

Data Contradiction Analysis

  • Conflicting halogenation positions : Discrepancies in regioselectivity may arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Validate positions via NOESY NMR or isotopic labeling .
  • Biological activity variability : Differences in assay protocols (e.g., cell lines, incubation times) can skew results. Standardize methods using guidelines from the FDA public domain resources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.